(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Description
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromophenyl, pyrrol, cyano, and dichlorophenyl groups
Properties
IUPAC Name |
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2N3O/c21-14-3-6-16(7-4-14)26-9-1-2-17(26)10-13(12-24)20(27)25-19-8-5-15(22)11-18(19)23/h1-11H,(H,25,27)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGCRUIWENTJOO-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrol Ring: The pyrrol ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-bromophenylamine and an appropriate aldehyde.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Formation of the Enamide: The final step involves the formation of the enamide through a condensation reaction between the cyano-substituted pyrrol and 2,4-dichlorophenylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[1-(4-chlorophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
- (Z)-3-[1-(4-fluorophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Uniqueness
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chlorinated and fluorinated analogs. This uniqueness makes it a valuable compound for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
